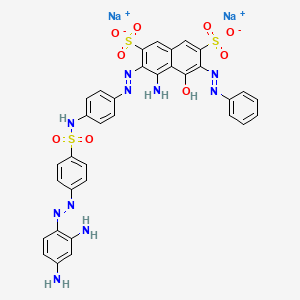

Acid Black 234

描述

Acid Black 234 is an organic synthetic dye primarily used in the textile industry for dyeing wool, silk, and nylon fabricsThe compound is characterized by its black crystalline powder form and high solubility in water .

准备方法

The synthesis of Acid Black 234 involves several steps:

Nitration of Aniline: Aniline reacts with concentrated sulfuric acid and nitric acid to produce nitroaniline.

Diazotization: Nitroaniline is then diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.

Coupling Reaction: The diazonium salt undergoes coupling reactions with various aromatic compounds such as 4,4’-diaminodiphenyl sulfone and 2,4-diaminophenol to form the azo dye.

Final Product: The resulting compound is then purified, filtered, and dried to obtain this compound.

化学反应分析

Acid Black 234 undergoes several types of chemical reactions:

Reduction: this compound can be reduced under acidic conditions, breaking the azo bonds and forming aromatic amines.

Substitution: The compound can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups.

科学研究应用

Industrial Applications

1. Textile Dyeing

Acid Black 234 is primarily used in the textile industry for dyeing fibers such as wool, silk, and cotton. Its ability to produce deep black shades makes it a popular choice for various fabrics. The dyeing process typically involves the use of acidic conditions to enhance the dye's affinity for the fibers .

2. Leather Dyeing

In addition to textiles, this compound is also employed in leather processing. Its effectiveness in penetrating leather fibers allows for uniform color distribution and durability .

3. Tracer Dye in Environmental Studies

In environmental science, this compound serves as a tracer dye to study the transport and fate of pollutants in soil and water systems. This application is crucial for understanding contamination pathways and assessing environmental impacts .

Environmental Remediation

1. Adsorption Techniques

Recent studies have highlighted the potential of using nanocomposites for the removal of this compound from wastewater. For instance, silver and iron nanocomposites synthesized from Zanthoxylum armatum seeds demonstrated a remarkable adsorption capacity, achieving a removal efficiency of up to 99.3% within 60 minutes at pH 4 .

2. Molecularly Imprinted Polymers

Molecularly imprinted polymers (MIPs) have been developed specifically for the selective removal of this compound from wastewater samples. These polymers exhibit high selectivity (up to 94%) for the dye, making them effective sorbents in water treatment applications .

Case Studies

Case Study 1: Green Synthesis of Nanocomposites

A study focused on synthesizing silver and iron nanocomposites using environmentally friendly methods demonstrated their efficacy in removing this compound from aqueous solutions. The synthesized nanocomposites not only achieved high removal rates but also showcased potential for regeneration and reuse, emphasizing sustainability in wastewater treatment .

Case Study 2: Photocatalytic Degradation

Research into photocatalytic degradation methods revealed that chitosan zinc sulfide nanoparticles could effectively degrade this compound under UV irradiation. This method presents an innovative approach to tackle dye pollution by breaking down harmful compounds into less toxic forms .

Summary Table of Applications

| Application Area | Description | Efficiency/Notes |

|---|---|---|

| Textile Dyeing | Used for dyeing wool, silk, cotton | Produces deep black shades |

| Leather Dyeing | Effective penetration into leather fibers | Ensures uniform color distribution |

| Environmental Tracing | Serves as a tracer dye for pollutant transport studies | Helps assess environmental impacts |

| Nanocomposite Adsorption | Silver and iron nanocomposites remove up to 99.3% of this compound | Fast adsorption at pH 4 |

| Molecularly Imprinted Polymers | High selectivity (94%) for this compound removal from wastewater | Effective sorbents in water treatment |

| Photocatalytic Degradation | Chitosan zinc sulfide nanoparticles degrade this compound under UV light | Innovative approach to reduce dye pollution |

作用机制

The mechanism of action of Acid Black 234 involves its interaction with enzymes such as laccase. Laccase catalyzes the oxidation of the azo bonds in this compound, leading to the formation of nitrogen gas and ammonia. This process involves the transfer of electrons from the dye to the enzyme, resulting in the breakdown of the dye molecule .

相似化合物的比较

Acid Black 234 is compared with other similar azo dyes such as Acid Black 1, Acid Black 210, and Acid Brown 703. While all these dyes share similar structures and applications, this compound is unique due to its higher solubility in water and its specific use in the synthesis of molecularly imprinted polymers . Other similar compounds include Acid Orange 7 and Acid Blue 25, which are also used in dyeing and wastewater treatment .

生物活性

Acid Black 234 (AB-234), a synthetic azo dye, is widely used in the textile industry and poses significant environmental and health risks due to its biological activity. This article examines the biological effects, degradation methods, and potential applications of AB-234, supported by case studies and research findings.

- Molecular Formula : C34H26N10Na2O9S3

- Molecular Weight : 860.8 g/mol

- CAS Number : 157577-99-6

Biological Activity

This compound exhibits several biological activities that raise concerns regarding its genotoxicity and environmental impact.

Genotoxicity and Toxicity

AB-234 is classified as a genotoxic compound, meaning it can cause damage to genetic material. Studies have indicated that exposure to AB-234 can lead to oxidative stress and cellular damage in various organisms, including bacteria and higher animals. The dye's structure allows it to interact with cellular components, potentially leading to mutations and other adverse effects.

Degradation Methods

The degradation of this compound is crucial for mitigating its environmental impact. Several methods have been explored:

Photocatalytic Degradation

Photocatalytic degradation using materials like chitosan zinc sulfide nanoparticles (CS-ZnS-NPs) has shown promise. In experimental setups, AB-234 solutions were treated under UV light with CS-ZnS-NPs, achieving significant degradation rates. The following table summarizes key parameters from a study on photocatalytic degradation:

| Parameter | Value |

|---|---|

| Initial Concentration | 30 ppm |

| Catalyst Dose | 30 mg |

| pH Range | 3.0 - 7.0 |

| Temperature | 25 - 35 °C |

| Degradation Time | 0 - 165 min |

The results indicated that optimal conditions significantly enhance the degradation efficiency of AB-234.

Molecularly Imprinted Polymers (MIPs)

MIPs have been developed for selective adsorption of AB-234 from aqueous solutions. These polymers exhibit high selectivity and capacity for the dye, making them effective in wastewater treatment applications. A study highlighted the following adsorption characteristics:

| Parameter | Value |

|---|---|

| Maximum Adsorption (Qm) | 100 mg/g at 313 K |

| Imprinted Factor (IF) | 5.13 |

| Kd Value | 0.53 |

The MIPs demonstrated a pseudo-second-order kinetics model for adsorption, indicating a strong interaction between the polymer and the dye.

Case Studies

- Environmental Impact Assessment : A study assessed the toxicity of AB-234 in aquatic environments, finding that concentrations as low as 10 mg/L could adversely affect fish populations by disrupting endocrine functions.

- Nanocomposite Application : Research involving Ag-Fe nanocomposites synthesized from Zanthoxylum armatum seeds showed over 98% removal efficiency of AB-234 from wastewater within an hour at pH 4. This highlights the potential for using plant-based materials in environmental remediation.

- Biosorption Techniques : Various biocomposites have been tested for their ability to adsorb AB-234 from textile effluents. For example, polyaniline/sugarcane bagasse composites exhibited significant biosorption capabilities under optimized conditions.

属性

IUPAC Name |

disodium;4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfonylamino]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N10O9S3.2Na/c35-20-6-15-27(26(36)18-20)41-38-23-11-13-25(14-12-23)54(46,47)44-24-9-7-22(8-10-24)40-42-32-28(55(48,49)50)16-19-17-29(56(51,52)53)33(34(45)30(19)31(32)37)43-39-21-4-2-1-3-5-21;;/h1-18,44-45H,35-37H2,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNHIAPTFHWQKY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26N10Na2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890472 | |

| Record name | C.I. Acid Black 234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157577-99-6 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4-[[[4-[2-(2,4-diaminophenyl)diazenyl]phenyl]sulfonyl]amino]phenyl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Black 234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-amino-3-[{4-[({4-[(2,4-diaminophenyl)diazenyl]phenyl}sulfonyl)amino]phenyl}diazenyl]-5-hydroxy-6-[phenyldiazenyl]naphthalene-2,7-disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。